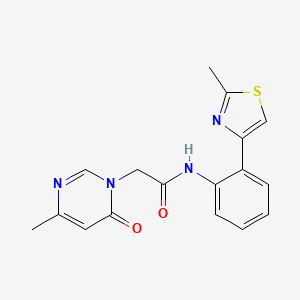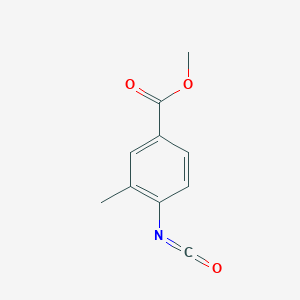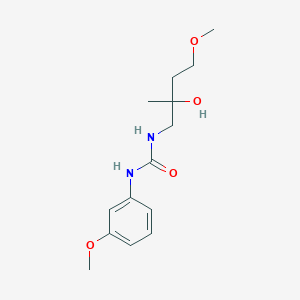
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea, also known as HMU-354, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of small molecules that target the androgen receptor (AR) and is being investigated for its anti-cancer properties.
Applications De Recherche Scientifique
Crystal Structure Analysis
One study examined the crystal structure of metobromuron, a phenylurea herbicide, showcasing the utility of urea derivatives in herbicide development. The study detailed how crystallographic analysis can reveal interactions that contribute to the herbicidal activity, such as hydrogen bonding and weak C—H⋯π interactions (Kang et al., 2015).
Environmental Degradation Studies
Another investigation focused on the photodegradation and hydrolysis of substituted urea herbicides in water, highlighting the environmental behavior of these compounds. This research is crucial for understanding the persistence and ecological impact of urea-based pesticides (Gatidou & Iatrou, 2011).
Material Science Applications
In material science, urea derivatives have been studied for their role in forming hydrogels, which have potential applications in drug delivery and tissue engineering. For example, anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator was explored, demonstrating how urea compounds can influence the physical properties of hydrogels (Lloyd & Steed, 2011).
Pharmacological Research
Urea derivatives have also been studied for their pharmacological properties. For instance, the synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils were investigated, showing the potential of urea compounds as antibacterial agents (Zhi et al., 2005).
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,7-8-19-2)10-15-13(17)16-11-5-4-6-12(9-11)20-3/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKWCFMXBMGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)
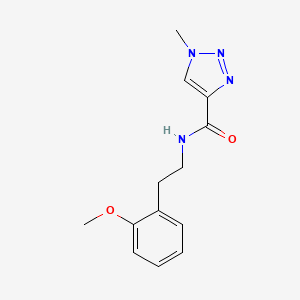
![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
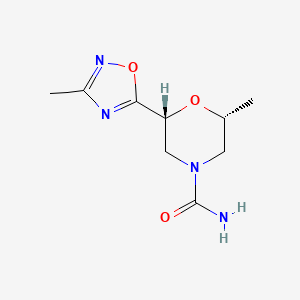
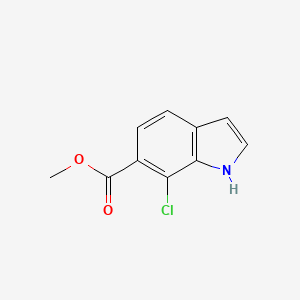
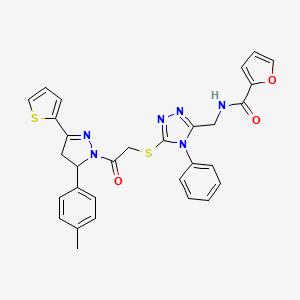


![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)
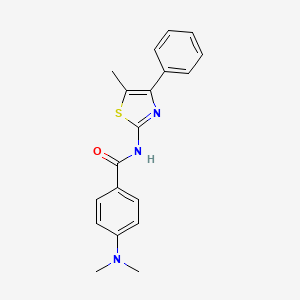
![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)
